molecular formula C10H12ClF2N B6277912 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2763755-94-6

6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B6277912
CAS No.: 2763755-94-6
M. Wt: 219.7
InChI Key:
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Description

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two fluorine atoms on the naphthalene ring, which can influence its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the naphthalene ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This step often employs hydrogenation using catalysts like palladium on carbon (Pd/C).

    Amination: Introduction of the amine group at the 1-position. This can be done through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.

    Substitution: The fluorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Catalysts such as Pd/C or Raney nickel in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Further hydrogenated tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development targeting neurological or oncological conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects can vary depending on its application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially altering cellular processes such as proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

    5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Similar structure but with fluorine atoms at different positions.

    (1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Stereoisomer with different spatial arrangement of atoms.

    (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Contains only one fluorine atom and differs in its substitution pattern.

Uniqueness: 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2763755-94-6

Molecular Formula

C10H12ClF2N

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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